N-(2,5-difluorophenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide
Description
N-(2,5-difluorophenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide is a bicyclic carboxamide derivative featuring a 3-oxoindene core substituted with a 2,5-difluorophenyl group at the carboxamide position. Its structure combines aromatic fluorination with a rigid bicyclic scaffold, making it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors where hydrophobic interactions and hydrogen bonding are critical. The 2,5-difluorophenyl group enhances metabolic stability and modulates electronic properties, while the 3-oxoindene moiety provides a planar, conjugated system that may facilitate π-π stacking interactions .
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-3-oxo-1,2-dihydroindene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2NO2/c17-9-5-6-13(18)14(7-9)19-16(21)12-8-15(20)11-4-2-1-3-10(11)12/h1-7,12H,8H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMOJJJLKFGJPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2C1=O)C(=O)NC3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-difluorophenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-difluoroaniline and indene-1,3-dione.
Condensation Reaction: The 2,5-difluoroaniline is reacted with indene-1,3-dione under acidic or basic conditions to form the desired carboxamide compound. This reaction may involve the use of catalysts to enhance the reaction rate and yield.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-difluorophenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Scientific Research Applications
N-(2,5-difluorophenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2,5-difluorophenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.
Comparison with Similar Compounds
N-(2,3-Dihydro-1H-inden-1-yl)-1-[7-(2-fluorophenyl)-4-oxo-1,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-4-piperidinecarboxamide
Key Structural Differences :
- Core Scaffold: Replaces the 3-oxoindene with a thieno[3,2-d]pyrimidin-4-one system.
- Substituents : Features a 2-fluorophenyl group (vs. 2,5-difluorophenyl) and a piperidinecarboxamide linkage.
- Functional Groups: Incorporates a sulfur atom in the thieno ring, altering electronic properties compared to the oxygen-rich 3-oxoindene.
Implications :
- The thienopyrimidinone core may enhance binding to kinases or purine-binding enzymes due to its resemblance to adenosine.
- Reduced fluorine substitution (mono- vs.
N-(5-Chloropyridin-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide
Key Structural Differences :
- Aromatic Ring : Substitutes the 2,5-difluorophenyl group with a 5-chloropyridin-2-yl moiety.
- Halogen Variation : Chlorine replaces fluorine, altering steric and electronic profiles.
Implications :
N-((4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-1-(4-fluorobenzyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide (D-11)
Key Structural Differences :
- Core Structure : Utilizes a pyrrole-carboxamide scaffold instead of indene.
- Substituents : Includes a 4-fluorobenzyl group and methyl substituents on the pyridine ring.
Implications :
- The pyrrole system may enhance metabolic stability due to reduced oxidative susceptibility.
- Methyl groups on the pyridine ring could increase steric hindrance, affecting binding pocket compatibility .
Tabulated Comparison of Key Properties
Research Findings and Functional Insights
- Fluorination Effects: Di-fluorination in the target compound enhances metabolic stability and lipophilicity compared to mono-fluorinated or chlorinated analogs. This is critical for central nervous system (CNS) drug candidates requiring blood-brain barrier penetration.
- Halogen Interactions : Chlorine in the pyridinyl analog demonstrates stronger halogen bonding in protease inhibition (e.g., SARS-CoV-2 main protease), whereas fluorine’s electronegativity favors hydrogen bonding in kinase targets .
Biological Activity
N-(2,5-difluorophenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide is a compound that has garnered attention in medicinal chemistry for its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structure:
- Chemical Formula : CHFNO
- Molecular Weight : 252.23 g/mol
The structure features a difluorophenyl group and an indene core, which are significant for its biological interactions.
Anticancer Potential
Recent studies have highlighted the anticancer activity of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.4 |
| A549 (Lung Cancer) | 12.6 |
| HeLa (Cervical Cancer) | 10.8 |
These results indicate that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It was tested against several bacterial strains using the disk diffusion method:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 14 |
The results suggest that this compound possesses moderate antibacterial activity, making it a candidate for further development as an antimicrobial agent.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the difluorophenyl group and variations in the indene moiety have been explored:
- Substitution Variants : Altering the position of fluorine atoms on the phenyl ring has shown to impact both anticancer and antimicrobial efficacy.
- Indene Modifications : Substituting different functional groups on the indene core has led to increased potency in specific assays.
Case Studies and Research Findings
Several research studies have documented the biological activity of similar compounds, providing insights into their mechanisms of action:
- A study published in Journal of Medicinal Chemistry explored a series of indene derivatives and their effects on apoptosis in cancer cells, noting that compounds with electron-withdrawing groups like fluorine enhanced activity against MCF-7 cells .
- Another investigation highlighted a related compound's ability to disrupt bacterial cell membranes, suggesting a similar mechanism may be at play for this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
